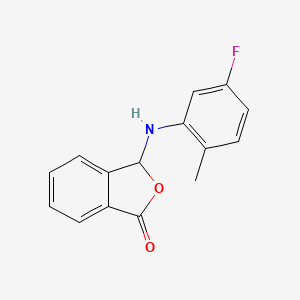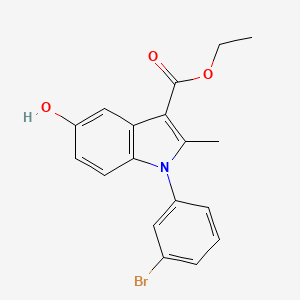![molecular formula C19H19N5O2S2 B11617473 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11617473.png)
2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure holds intriguing possibilities. Let’s break it down:
Name: 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Structure: !Compound Structure
The compound combines an indole-derived benzothiazole ring with a pyrimidine moiety. It’s a hybrid of different heterocyclic systems, which often hints at interesting biological activities.
Preparation Methods
Synthetic Routes:
-
Condensation Reaction
- The compound can be synthesized via a condensation reaction between an appropriate benzothiazole derivative and a pyrimidine precursor.
- For example, reacting 2-aminobenzothiazole with a 6-aminopyrimidine derivative under suitable conditions can yield the desired compound.
-
Multicomponent Reactions
- Multicomponent reactions (MCRs) are efficient methods for constructing complex molecules.
- A three-component MCR involving an isocyanide, an aldehyde, and a thiourea could lead to the formation of this compound.
Industrial Production:
- While no specific industrial production method is widely reported for this compound, its synthesis can be scaled up using the established synthetic routes.
Chemical Reactions Analysis
-
Reactivity
- The compound contains multiple functional groups (amino, carbonyl, and thiol), making it versatile.
- It can undergo various reactions, including oxidation, reduction, and substitution.
-
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) may reduce the carbonyl group.
Substitution: Halogenation (e.g., using bromine or chlorine) can lead to substitution reactions.
-
Major Products
- Oxidation may yield sulfoxide or sulfone derivatives.
- Reduction could produce the corresponding amine.
- Substitution reactions may lead to halogenated derivatives.
Scientific Research Applications
-
Chemistry
- The compound’s unique structure could inspire new synthetic methodologies.
- Researchers might explore its reactivity in various transformations.
-
Biology and Medicine
- Investigate its potential as an antiviral, anticancer, or antimicrobial agent.
- Assess its interactions with biological receptors.
-
Industry
- Explore its use in materials science (e.g., organic electronics or sensors).
Mechanism of Action
-
Targets
- The compound’s benzothiazole and pyrimidine moieties may interact with specific proteins or enzymes.
- Further studies are needed to identify precise molecular targets.
-
Pathways
- It could modulate cellular signaling pathways, affecting cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
-
Uniqueness
- Compare it with structurally related compounds (e.g., other benzothiazole-pyrimidine hybrids).
- Highlight any distinctive features or advantages.
-
Similar Compounds
Zidovudine (AZT): An antiviral drug with a pyrimidine base.
Sulfathiazole: Contains a similar benzothiazole ring.
Properties
Molecular Formula |
C19H19N5O2S2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H19N5O2S2/c20-15-10-16(25)23-19(24(15)12-6-2-1-3-7-12)27-11-17(26)22-18-21-13-8-4-5-9-14(13)28-18/h1-3,6-7,10H,4-5,8-9,11,20H2,(H,21,22,26) |
InChI Key |
ZGQQHILIHADXDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CSC3=NC(=O)C=C(N3C4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]propanamide](/img/structure/B11617396.png)

![5-(1,3-benzodioxol-5-ylmethylsulfanyl)-12,12-dimethyl-4-(2-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11617408.png)
![quinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B11617412.png)
![4-({4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)-2-phenylquinoline](/img/structure/B11617417.png)
![N'-{(3Z)-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B11617425.png)
![1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium](/img/structure/B11617426.png)
![1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11617438.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617446.png)
![6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617458.png)
![3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11617465.png)
![5-bromo-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11617496.png)
methanethione](/img/structure/B11617503.png)
